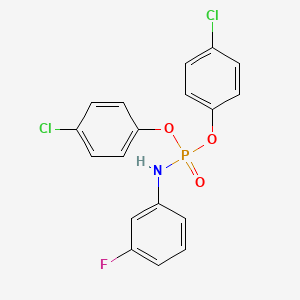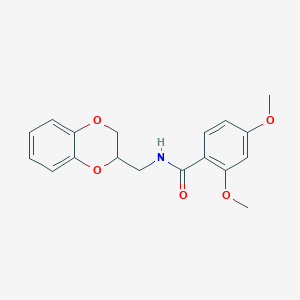
bis(4-chlorophenyl) (3-fluorophenyl)amidophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-chlorophenyl) (3-fluorophenyl)amidophosphate, commonly known as CPF, is a widely studied organophosphate compound. It is synthesized through a multistep process involving the reaction of chlorobenzene and fluorobenzene with phosphorus oxychloride and ammonium chloride. CPF has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mécanisme D'action
CPF exerts its effects by binding irreversibly to the active site of AChE and BChE, forming a covalent bond with the serine residue in the active site. This covalent bond prevents the enzymes from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This overstimulation of the nervous system can lead to a variety of physiological effects, including respiratory failure, seizures, and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPF are primarily related to its inhibition of AChE and BChE. Inhibition of these enzymes can lead to a variety of physiological effects, including respiratory failure, seizures, and death. CPF has also been shown to induce oxidative stress and inflammation, which may contribute to its toxicity. Additionally, CPF has been shown to disrupt the function of the endocrine system, particularly the thyroid gland.
Avantages Et Limitations Des Expériences En Laboratoire
CPF has several advantages for use in lab experiments. It is a potent inhibitor of AChE and BChE, making it useful for studying the effects of cholinergic overstimulation. Additionally, CPF is relatively stable and can be stored for long periods of time. However, CPF also has several limitations. It is highly toxic and must be handled with extreme care. Additionally, CPF has a short half-life in vivo, which limits its usefulness for studying long-term effects.
Orientations Futures
There are several future directions for research on CPF. One area of interest is the development of new antidotes for CPF poisoning. Several compounds have been shown to be effective in reversing the effects of CPF, including oximes and atropine. However, these antidotes have limitations and there is a need for more effective treatments. Another area of interest is the development of new methods for detecting CPF exposure. Current methods rely on measuring CPF or its metabolites in blood or urine samples, which may not accurately reflect exposure levels. Finally, there is a need for more research on the long-term effects of CPF exposure, particularly on the endocrine system.
Méthodes De Synthèse
The synthesis of CPF involves a multistep process. First, chlorobenzene and fluorobenzene are reacted with phosphorus oxychloride and ammonium chloride to form the intermediate compound, bis(4-chlorophenyl) (3-fluorophenyl)phosphinic chloride. This intermediate is then reacted with ammonia to form the final product, bis(4-chlorophenyl) (3-fluorophenyl)amidophosphate. The purity of the final product is typically analyzed using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
CPF has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system. CPF has also been shown to inhibit the activity of butyrylcholinesterase (BChE), another enzyme that breaks down acetylcholine. Inhibition of both AChE and BChE can lead to a variety of physiological effects, including respiratory failure, seizures, and death.
Propriétés
IUPAC Name |
N-bis(4-chlorophenoxy)phosphoryl-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2FNO3P/c19-13-4-8-17(9-5-13)24-26(23,22-16-3-1-2-15(21)12-16)25-18-10-6-14(20)7-11-18/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANCFAWCTAHJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2FNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(4-chlorophenoxy)phosphoryl-3-fluoroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B5170519.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B5170527.png)
![2-(4-bromophenyl)-3-[4-(4-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5170530.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170537.png)
![methyl 5-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B5170544.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5170551.png)
![ethyl 4-[4-(2-pyrimidinyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5170562.png)
![7-benzoyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5170574.png)
![potassium 4-[2-(2-fluorobenzylidene)hydrazino]benzenesulfonate](/img/structure/B5170578.png)
![6-({[3-(ethoxycarbonyl)-4-(4-methoxyphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5170599.png)
![N-[(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)methyl]-1-naphthalenamine dihydrochloride](/img/structure/B5170609.png)
![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5170610.png)

![2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5170623.png)